molecular formula C21H20ClN5O3S2 B2716563 N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 1184975-66-3

N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B2716563
CAS No.: 1184975-66-3
M. Wt: 489.99
InChI Key: OCSILXKLPQXIMN-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic acetamide derivative featuring a fused tricyclic core with sulfur and nitrogen atoms, a 5-chloro-2-methylphenyl substituent, and a tetrahydrofuran (oxolan-2-yl)methyl group. The presence of the oxolane group may enhance solubility compared to non-polar analogs, while the chloro-methylphenyl substituent could influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S2/c1-12-4-5-13(22)9-15(12)23-17(28)11-32-21-25-24-20-26(10-14-3-2-7-30-14)19(29)18-16(27(20)21)6-8-31-18/h4-6,8-9,14H,2-3,7,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSILXKLPQXIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide (CAS Number: 1184975-66-3) is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H20ClN5O3S2C_{21}H_{20}ClN_{5}O_{3}S_{2}, with a molecular weight of 490.0 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{...} exhibit a range of biological activities, particularly in the context of anti-inflammatory and anticancer properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cell LineIC50 (μM)Reference
BxPC-30.50 ± 0.02
HeLa1.4 ± 0.2

The selectivity index (SI) for these compounds indicates their potential therapeutic value, with SIs greater than 3 being particularly promising for medical applications.

2. Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been assessed through various assays:

  • Inhibition of Nitric Oxide Production : Similar compounds have demonstrated significant inhibition of nitric oxide production in LPS-stimulated murine microglial cells.
CompoundIC50 (μM)Comparison
Compound 1420.9Stronger than L-NMMA (28.8 μM)
Compounds 11 & 1735.5 - 37.1Moderate activity

This suggests that N-(5-chloro-2-methylphenyl)-2-{...} may also exert anti-inflammatory effects through similar mechanisms.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally related compound in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may effectively target cancerous cells while sparing normal tissues.

Study 2: Neuroinflammation

Another investigation focused on the neuroprotective effects of related compounds in models of neuroinflammation. The findings revealed decreased levels of pro-inflammatory cytokines and improved neuronal survival rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from pharmacological and synthetic literature. Key differences in substituents, solubility, and molecular weight are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Solubility (pH 7.4) Source
Target Compound C₂₀H₂₂ClN₅O₃S₂ 504.0 (calc.) Oxolane-methyl, 5-chloro-2-methylphenyl Not reported
733040-96-5 C₁₆H₁₉N₃O₂S₂ 349.5 Ethyl, prop-2-enyl 37.5 µg/mL PF 43(1)
794536-20-2 C₁₇H₂₃N₅O₃S 401.5 Morpholine-sulfonyl, methoxy Not reported Pharmacopeial Forum
1219232-67-3 C₂₈H₂₃N₃O₆S 529.6 Furochromenyl, indolyl Not reported Pharmacopeial Forum

Key Findings:

Core Structure Variations :

  • The target compound’s tricyclic 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-tetraen system distinguishes it from simpler bicyclic analogs like 733040-96-5, which has a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] core . The additional nitrogen atoms in the target may enhance hydrogen-bonding interactions with biological targets.

Substituent Effects: The oxolane-methyl group in the target compound likely improves water solubility compared to non-polar substituents (e.g., prop-2-enyl in 733040-96-5) . However, its solubility is predicted to be lower than morpholine-sulfonyl derivatives (e.g., 794536-20-2), which exhibit stronger hydrophilic character . The 5-chloro-2-methylphenyl group may confer higher metabolic stability than electron-rich aromatic substituents (e.g., indolyl in 1219232-67-3) due to reduced oxidative susceptibility .

Molecular Weight and Bioavailability: The target compound’s molecular weight (504.0) exceeds the typical threshold for optimal oral bioavailability (~500 Da), unlike lighter analogs like 733040-96-5 (349.5 Da).

This contrasts with ester-based analogs (e.g., 794540-35-5), which may lack similar target specificity .

Mechanistic and Empirical Insights

  • Structure-Activity Relationship (SAR): The “similar structure, similar property” principle applies here: minor changes (e.g., replacing oxolane with morpholine) significantly alter solubility and binding. For instance, oxolane’s ether oxygen may engage in weaker hydrogen bonding compared to morpholine’s tertiary amine, affecting target affinity .
  • Synthetic Accessibility : The target compound’s complex tricyclic core likely requires multi-step synthesis, whereas simpler analogs (e.g., 733040-96-5) are more synthetically tractable .

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